

An In-Depth Technical Guide to Aminoidobenzonitrile Isomers

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Compound of Interest

Compound Name: 2-Amino-4-iodobenzonitrile

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A comprehensive review of available data on aminoidobenzonitrile isomers for researchers, scientists, and drug development professionals.

Introduction

This technical guide addresses the chemical properties, synthesis, and reactivity of aminoidobenzonitrile compounds. Initial investigations into **2-Amino-4-iodobenzonitrile** revealed a significant lack of available data in scientific literature and commercial databases. Despite extensive searches for its chemical and physical properties, spectral data, and established experimental protocols, no specific information for this particular isomer could be retrieved. This suggests that **2-Amino-4-iodobenzonitrile** is not a commonly synthesized or commercially available compound.

However, several other isomers of aminoidobenzonitrile are well-documented and available. This guide provides a detailed overview of the known chemical properties and synthetic methodologies for these related compounds, offering valuable comparative insights for researchers in the field of medicinal chemistry and drug development. The following sections will focus on the available data for prominent isomers, including 4-Amino-3-iodobenzonitrile, 2-Amino-5-iodobenzonitrile, and other related structures.

Chemical Properties of Aminoidobenzonitrile Isomers

The chemical properties of aminoidobenzonitrile isomers are influenced by the relative positions of the amino, iodo, and cyano groups on the benzene ring. These substitutions affect the molecule's polarity, reactivity, and spectral characteristics. A summary of the available quantitative data for several isomers is presented below for comparative analysis.

Property	4-Amino-3-iodobenzonitrile	2-Iodobenzonitrile	4-Iodobenzonitrile
Molecular Formula	C ₇ H ₅ IN ₂	C ₇ H ₄ IN	C ₇ H ₄ IN
Molecular Weight	244.03 g/mol [1]	229.02 g/mol [2]	229.02 g/mol [3]
CAS Number	33348-34-4[1]	4387-36-4[2]	3058-39-7[3]
Melting Point	112-115 °C[1]	51-55 °C	124-128 °C
Boiling Point	Not available	Not available	Not available
Appearance	Not available	Solid	Solid

Experimental Protocols and Synthesis

The synthesis of aminoidobenzonitriles often involves multi-step reaction sequences. While a specific protocol for **2-Amino-4-iodobenzonitrile** is not available, general methodologies for the synthesis of related compounds can provide a foundational understanding for potential synthetic routes.

General Synthetic Approach for Substituted Aminobenzonitriles

A common strategy for the synthesis of substituted aminobenzonitriles involves the reaction of ynones with 2-aminobenzonitriles in the presence of a base, such as potassium tert-butoxide (KOtBu), in a solvent like dimethyl sulfoxide (DMSO). This transition-metal-free, one-pot reaction proceeds through a sequential aza-Michael addition and intramolecular annulation to yield various multisubstituted 4-aminoquinolines.

A general procedure is as follows:

- In an oven-dried 15 mL reaction vial, a solution of ynone (0.5 mmol), the corresponding 2-aminobenzonitrile (0.6 mmol), and anhydrous K₂OtBu (2.0 equiv.) in 2.0 mL of DMSO are combined.
- The resulting mixture is stirred at 100°C for 1 hour.
- The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate (3 x 10 mL).
- The combined organic layers are washed with a saturated brine solution and dried over anhydrous sodium sulfate (Na₂SO₄).
- The crude product is then purified by column chromatography.

This methodology has been successfully applied to a broad range of substrates, demonstrating its utility in generating diverse molecular scaffolds.

Reactivity and Applications in Drug Development

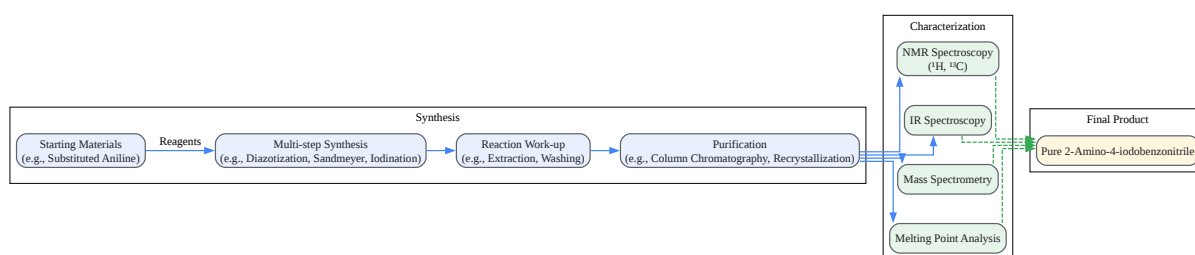
Aminobenzonitrile derivatives are valuable intermediates in the synthesis of complex organic molecules, including those with therapeutic potential. The presence of the amino, iodo, and cyano functionalities allows for a variety of chemical transformations.

The iodine atom, for instance, is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse libraries of compounds for drug discovery.

For example, 2-Amino-5-iodobenzonitrile is a key intermediate in the synthesis of lapatinib, a targeted therapy for certain types of cancer.^[4] The unique substitution pattern of these molecules allows for regioselective reactions, which is crucial for the efficient construction of complex molecular architectures.

Logical Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of a novel aminobenzonitrile derivative, based on common laboratory practices, is outlined below. This logical diagram illustrates the key steps from starting materials to a fully characterized compound.



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